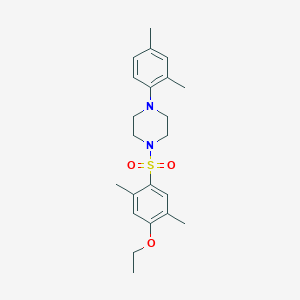![molecular formula C25H18FN3O3 B2410209 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one CAS No. 1326902-94-6](/img/structure/B2410209.png)
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazole derivatives are an important class of heterocyclic compounds. They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . They are known for their broad range of chemical and biological properties .
Synthesis Analysis
1,2,4-Oxadiazole derivatives can be synthesized and evaluated for their agricultural activities . They have been used as pharmacophore to design novel pesticides .Molecular Structure Analysis
The oxadiazoles, including 1,2,4-oxadiazole, are regioisomeric forms. They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .Chemical Reactions Analysis
1,3,4-Oxadiazoles and 1,2,4-oxadiazoles are better known and more widely studied by researchers due to their broad range of chemical and biological properties .Physical And Chemical Properties Analysis
Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine. Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .Scientific Research Applications
Anticancer Properties
The title compound exhibits potential as an anticancer agent. Researchers have explored its cytotoxic activity against breast cancer cells through ERα inhibition. Molecular docking studies revealed that the compound has a more negative binding free energy than tamoxifen, a well-known anticancer drug. This suggests that it could be developed as a candidate for breast cancer treatment .
Anti-HIV Activity
While not directly related to the compound, it’s worth noting that derivatives of similar structures have been screened for anti-HIV activity. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and evaluated for their anti-HIV potential .
Mechanism of Action
Target of Action
The compound, 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one, is a complex molecule that likely interacts with multiple targets. It’s worth noting that both indole derivatives and 1,2,4-oxadiazoles have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of targets.
Mode of Action
Given the presence of the 1,2,4-oxadiazole and indole moieties, it’s plausible that the compound could exert its effects through a variety of mechanisms, potentially including interactions with various receptors, modulation of enzymatic activity, or alterations in cellular signaling pathways .
Biochemical Pathways
Both indole derivatives and 1,2,4-oxadiazoles have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives and 1,2,4-oxadiazoles , it’s plausible that this compound could exert a variety of effects at the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3/c1-2-31-22-13-6-5-12-20(22)23-27-24(32-28-23)21-15-29(17-9-7-8-16(26)14-17)25(30)19-11-4-3-10-18(19)21/h3-15H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQMUYFMFGWTRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

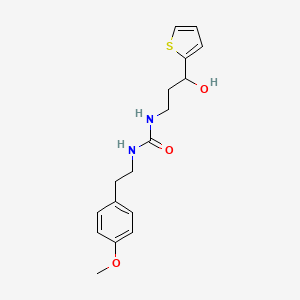
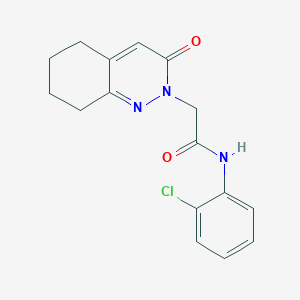


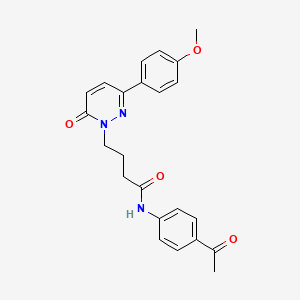
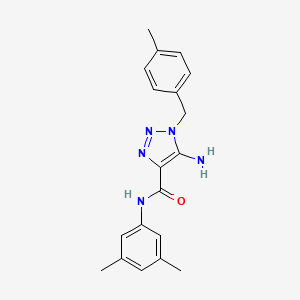
![[5-(4-Chloro-2-nitrophenyl)furan-2-yl]methanol](/img/structure/B2410135.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2410137.png)
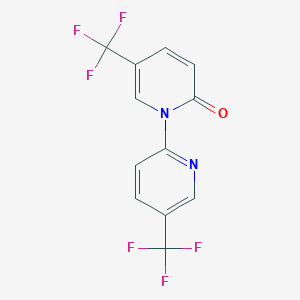
![N-(5-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2410142.png)
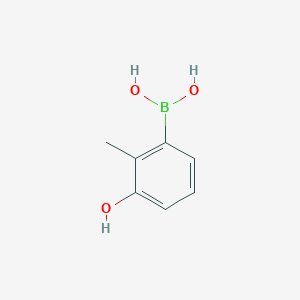
![4-[(4-Methoxyphenyl)diazenyl]isoxazole-3,5-diamine](/img/structure/B2410144.png)

